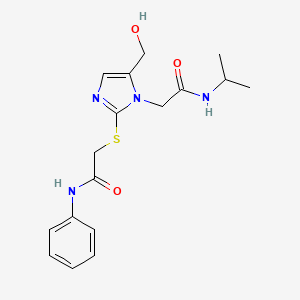

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields due to its potential applications in medicinal chemistry and biochemistry. This compound features a unique structure with an imidazole ring, a thiol group, and an amide linkage, which contribute to its diverse reactivity and biological activity.

Properties

IUPAC Name |

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3S/c1-12(2)19-15(23)9-21-14(10-22)8-18-17(21)25-11-16(24)20-13-6-4-3-5-7-13/h3-8,12,22H,9-11H2,1-2H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYMZPHNYQMVAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, the following steps are commonly employed:

Starting Materials: : Obtain 5-(hydroxymethyl)-1H-imidazole, isopropylamine, and N-phenylacetamide as the primary reactants.

Formation of the Imidazole Derivative: : React 5-(hydroxymethyl)-1H-imidazole with isopropylamine to form 1-(2-(isopropylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazole.

Thioether Formation: : Introduce a thiol group to the imidazole derivative by reacting it with a suitable thiolating agent under controlled conditions, yielding the thioimidazole intermediate.

Amide Coupling: : Couple the thioimidazole intermediate with N-phenylacetamide using an amide coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Scaling up the production of this compound for industrial purposes would likely involve optimization of the above synthetic steps. This includes the use of continuous flow reactors, efficient purification methods like crystallization or chromatography, and stringent quality control to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Thioether Reactivity

The thioether (-S-) group undergoes characteristic reactions:

-

Oxidation : Reacts with H₂O₂ or mCPBA to form sulfoxide or sulfone derivatives.

Conditions: 0–5°C, catalytic H₂SO₄ . -

Alkylation : Nucleophilic substitution with alkyl halides (e.g., CH₃I) yields sulfonium salts.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | H₂O₂, H₂SO₄, 0–5°C | Sulfoxide (major) or sulfone (minor) derivatives |

| Alkylation | CH₃I, K₂CO₃, DMF, 25°C | Sulfonium salt (quaternized thioether) |

Imidazole Ring Reactions

The imidazole core participates in electrophilic substitutions and coordination chemistry:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 4-position.

-

Metal Complexation : Coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) via nitrogen lone pairs .

Hydroxymethyl Group Transformations

The -CH₂OH group undergoes oxidation or esterification:

-

Oxidation : CrO₃/H₂SO₄ converts -CH₂OH to -COOH.

-

Esterification : Acetic anhydride/pyridine forms acetate esters.

| Reaction Type | Reagents | Product |

|---|---|---|

| Oxidation | CrO₃, H₂SO₄, 60°C | Carboxylic acid derivative () |

| Esterification | Ac₂O, pyridine, 25°C | Acetylated hydroxymethyl group (FTIR confirmation in thiazole analogs ) |

Amide Hydrolysis and Functionalization

The isopropylamino-2-oxoethyl and phenylacetamide groups are susceptible to hydrolysis:

-

Acidic Hydrolysis : HCl (6M) cleaves the amide bond to yield carboxylic acid and amine.

-

Reductive Amination : NaBH₃CN converts the amide to a secondary amine .

Nucleophilic Substitution at the Thioacetamide

The thioacetamide’s sulfur atom reacts with electrophiles:

-

Alkylation : Benzyl bromide (PhCH₂Br) forms a thioether.

-

Cyclization : Intramolecular reactions form 5-membered heterocycles .

Pharmacological Modifications

Derivatives of this compound have been tailored for bioactivity:

-

Anticancer Analog Synthesis : Introduction of trifluoromethyl groups enhances cytotoxicity (IC₅₀: 15–275 µM in glioma/hepatoma cells) .

-

α-Glucosidase Inhibition : Triazole-linked indole-carboxamide analogs show 28-fold potency over acarbose (IC₅₀: 0.9 µM) .

Key Structural Insights

-

SMILES :

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2C(F)(F)F)CO -

InChIKey :

MZZCAUFANYXCSR-UHFFFAOYSA-N

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling targeted modifications for therapeutic applications.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide includes a thioether linkage and an imidazole ring, which are known to enhance biological activity. The synthesis typically involves several key reactions that require meticulous control over conditions such as temperature and solvent choice to ensure high yields and purity. Purification techniques like column chromatography and recrystallization are essential for isolating the desired compound from reaction mixtures.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, studies have demonstrated that imidazole derivatives can inhibit tumor growth in various cancer cell lines. The specific anticancer activity of this compound has not been extensively documented yet; however, empirical testing through in vitro and in vivo studies is necessary to elucidate its potential effects on cancer cells.

Pharmacokinetics and Pharmacodynamics

The presence of the isopropylamino group in the compound may influence its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for evaluating the compound's efficacy and safety profile in clinical applications.

Study 1: Antitumor Evaluation

In a recent study focusing on novel imidazole derivatives, compounds structurally related to this compound were tested against various cancer cell lines such as HCT-116 and MCF-7. Results indicated notable cytotoxic effects, suggesting that further investigation into this compound could yield promising anticancer agents .

Study 2: Molecular Modeling

Molecular modeling studies have been conducted to predict the binding affinity of similar compounds to specific biological targets. These studies provide insights into the compound's mechanism of action and potential therapeutic targets, which can guide future experimental designs .

Potential Applications

Given its unique structural features, this compound may find applications in:

- Anticancer Drug Development : Leveraging its potential anticancer properties to develop new treatments.

- Pharmacological Research : Investigating its interactions with various biological targets to understand its pharmacodynamics better.

- Chemical Biology : Serving as a tool for studying biological processes involving imidazole derivatives.

Mechanism of Action

This compound exerts its effects primarily through its ability to interact with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, while the thiol group can form disulfide bonds or act as a nucleophile in biochemical pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular processes and pathways.

Comparison with Similar Compounds

Comparing 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide with similar compounds highlights its unique features:

Similar Compounds: : Compounds like 5-(hydroxymethyl)-1H-imidazole, N-phenylacetamide derivatives, and other thioimidazole compounds.

Uniqueness: : This compound's combination of an imidazole ring, thiol group, and amide linkage provides a unique scaffold that allows for diverse reactivity and biological activity, distinguishing it from simpler analogs that lack one or more of these functional groups.

This comprehensive look into this compound should give you a solid understanding of its synthesis, reactivity, and applications. Fascinating stuff, right?

Biological Activity

The compound 2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide , also known by its CAS number 921523-85-5, is a complex organic molecule notable for its structural features that may confer significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.

Structural Characteristics

The compound consists of several functional groups:

- Hydroxymethyl group : Known to enhance solubility and biological activity.

- Isopropylamino group : May influence pharmacokinetics and receptor interactions.

- Imidazole ring : Often associated with biological activity, particularly in enzyme inhibition and receptor modulation.

Molecular Formula and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₁N₄O₃S |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 921523-85-5 |

Synthesis

The synthesis of this compound involves several key reactions, typically including:

- Formation of the imidazole ring.

- Introduction of the hydroxymethyl and isopropylamino groups.

- Final coupling to form the acetamide structure.

Purification techniques such as column chromatography are essential for isolating the desired compound from reaction mixtures.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with hydroxymethyl groups have shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, leading to reduced cell viability in vitro .

Enzyme Inhibition

The presence of the imidazole moiety suggests potential enzyme inhibition capabilities. Compounds containing imidazole rings are often investigated for their ability to inhibit kinases and other enzymes involved in cancer pathways. For example, similar compounds have been reported to inhibit RET kinase activity, which is crucial for tumor growth in certain cancers .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits low cytotoxicity while maintaining potent biological activity, making it a candidate for further development as a therapeutic agent . The balance between efficacy and safety is crucial in drug development.

Case Study 1: Inhibition of Cancer Cell Proliferation

A study evaluated the antiproliferative effects of a structurally similar compound on glioma cells. The results indicated that the compound effectively reduced cell viability by inducing apoptosis through multiple pathways, including inhibition of AKT and mTOR signaling pathways .

Case Study 2: Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the hydroxymethyl group significantly affect biological activity. Compounds with optimal substitutions at specific positions on the imidazole ring exhibited enhanced potency against cancer cell lines, highlighting the importance of structural configuration in drug efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing imidazole-thioacetamide derivatives like the target compound?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or copper-catalyzed 1,3-dipolar cycloaddition (click chemistry). For example:

- Nucleophilic substitution : Reacting a thiol-containing imidazole precursor (e.g., 5-phenyl-1-(4-methylphenyl)-1H-imidazole-2-thiol) with 2-chloro-N-phenylacetamide in the presence of a base like potassium carbonate in ethanol .

- Click chemistry : Combining azide-functionalized intermediates (e.g., 2-azido-N-phenylacetamide) with alkynes under Cu(OAc)₂ catalysis in a tert-butanol/water solvent system, followed by extraction and recrystallization .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .

- NMR spectroscopy : ¹H and ¹³C NMR resolve substituent effects (e.g., aromatic protons at δ 7.2–8.4 ppm, methylene groups at δ 5.3–5.5 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for analogs: ~404.1359) .

Q. How do reaction conditions influence yields in imidazole-thioacetamide synthesis?

- Methodological Answer :

- Solvent systems : Polar aprotic solvents (e.g., DMF) or tert-butanol/water mixtures enhance solubility of intermediates .

- Catalysts : Copper acetate (10 mol%) accelerates cycloaddition reactions, reducing reaction time to 6–8 hours .

- Temperature : Room temperature minimizes side reactions in click chemistry, while reflux (~80°C) is used for azide formation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties or reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to assess redox potential or nucleophilic/electrophilic sites. Becke’s hybrid functionals (e.g., B3LYP) with exact-exchange corrections improve accuracy for thermochemical properties .

- Molecular docking : Simulate binding interactions with biological targets (e.g., enzymes) using software like AutoDock, referencing analogs with demonstrated COX-2 inhibition .

Q. What strategies resolve contradictions in spectral data when substituents introduce steric or electronic effects?

- Methodological Answer :

- Dynamic NMR : Resolve overlapping peaks caused by hindered rotation (e.g., ortho-nitro substituents slow conformational changes) .

- Isotopic labeling : Use deuterated solvents (DMSO-d₆) to suppress exchange broadening of –NH protons .

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., nitrophenyl analogs show predictable upfield/downfield shifts) .

Q. How can substituent variations on the phenyl or imidazole rings modulate bioactivity or solubility?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies :

- Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, potentially increasing enzyme inhibition .

- Hydrophilic groups (e.g., –OH in hydroxymethyl) improve aqueous solubility, as seen in analogs with similar logP values .

- In vitro assays : Test solubility in PBS (pH 7.4) and compare with logD calculations from computational tools like MarvinSketch .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

- Methodological Answer :

- Batch vs. flow chemistry : Flow systems reduce side reactions in exothermic steps (e.g., azide formation) .

- Purification : Use column chromatography or recrystallization in ethanol to isolate regioisomers, as demonstrated in triazole-acetamide syntheses .

Data Analysis & Experimental Design

Q. How should researchers design experiments to address conflicting yield data in similar reactions?

- Methodological Answer :

- Control experiments : Replicate reactions under standardized conditions (e.g., fixed solvent ratios, catalyst loading) to isolate variables .

- Design of Experiments (DoE) : Use factorial designs to test interactions between temperature, solvent, and catalyst .

Q. What statistical methods are appropriate for validating biological or physicochemical data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.